molecular formula C10H9BrO5 B179369 Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate CAS No. 81474-46-6

Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate

Cat. No. B179369
CAS RN: 81474-46-6
M. Wt: 289.08 g/mol
InChI Key: LBTTXOWOLNELBG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various steps, including bromination, methoxylation, and esterification. For instance, the synthesis of methyl 4-bromo-2-methoxybenzoate is achieved through bromination and hydrolysis of 4-bromo-2-fluorotoluene, followed by cyanidation, methoxylation, hydrolysis, and esterification, with an overall yield of about 47% and a purity of 99.8% . This method could potentially be adapted for the synthesis of Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate can be analyzed using spectroscopic methods and quantum chemical calculations, as demonstrated in the study of 1-acetyl-3-methyl-4-[3-methoxy-4-(4-methylbenzoxy)benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-one . These techniques provide insights into the vibrational frequencies, electronic absorption, HOMO-LUMO gap, molecular electrostatic potential, and other properties that are crucial for understanding the reactivity and stability of the compound.

Chemical Reactions Analysis

The chemical reactivity of methoxy-substituted aromatic compounds can be inferred from studies on similar molecules. For example, the bromination and nitration reactions of 4-methoxybenzo[b]thiophen derivatives have been investigated, showing that these reactions tend to give substituted products at specific positions on the aromatic ring . This information can be useful when predicting the reactivity of Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate under similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxy-substituted aromatic esters can be deduced from the synthesis and characterization of related compounds. For instance, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid involves several steps, including methylation, thiocyanation, ethylation, and oxidation, with the final product characterized by IR, 1H NMR, and MS to confirm its structure . These techniques are essential for determining the purity, molecular weight, and functional groups present in the compound, which are critical for understanding its physical and chemical properties.

Scientific Research Applications

Synthesis of Complex Molecules

  • Synthesis of Triazoloquinolines : Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate is used in synthesizing complex organic molecules such as triazoloquinolines. This process involves reactions with various organic compounds to create new molecules with potential pharmaceutical applications (Pokhodylo & Obushak, 2019).

  • Preparation of Bromophenol Derivatives : The compound has been involved in the synthesis of bromophenol derivatives from natural sources like red algae. These derivatives have been studied for their potential biological activities (Zhao et al., 2004).

Medicinal Chemistry and Drug Synthesis

  • Intermediates in Medicinal Compounds : It serves as an intermediate in synthesizing various medicinal compounds. For instance, it's used in the synthesis of amisulpride intermediates, which is an antipsychotic medication (Wang Yu, 2008).

  • Photodynamic Therapy for Cancer : Derivatives of Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate are used in synthesizing zinc phthalocyanine, which shows potential in photodynamic cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).

Advanced Organic Synthesis Techniques

  • Isomerization Reactions : The compound is used in isomerization reactions to produce isoxazole- and oxazole-4-carboxylic acids derivatives, which are important in various chemical syntheses (Serebryannikova et al., 2019).

  • Synthesis of Vibralactone : It's involved in the synthesis of vibralactone, a compound with potential biological applications. The synthesis utilizes advanced organic techniques like reductive alkylation and iodolactonization (Zhou & Snider, 2008).

Safety And Hazards

The compound is classified as a warning under the GHS classification . It has hazard statement H302, which means it is harmful if swallowed . The precautionary statements include P264 (wash hands thoroughly after handling), P270 (do not eat, drink or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), and P330 (rinse mouth) .

properties

IUPAC Name

methyl 4-bromo-7-methoxy-1,3-benzodioxole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO5/c1-13-6-3-5(10(12)14-2)7(11)9-8(6)15-4-16-9/h3H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBTTXOWOLNELBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C(=C1)C(=O)OC)Br)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90466277
Record name Methyl 4-bromo-7-methoxy-2H-1,3-benzodioxole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate

CAS RN

81474-46-6
Record name Methyl 4-bromo-7-methoxy-2H-1,3-benzodioxole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 81474-46-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

In 35 ml of acetic acid was dissolved 10.5 g of methyl 5-methoxy-3,4-methylenedioxybenzoate, and a solution of bromine (formed by diluting 8 g of bromine with 25 ml of acetic acid) was dropped into the solution over a period of 1 hour. The mixture was stirred at room temperature for 10 hours and the reaction liquid was poured into ice water, and the formed precipitate was recovered by filtration and recrystallized from ethanol to obtain methyl 2-bromo-5-methoxy-3,4-methylenedioxybenzoate (the yield was 51%).
Quantity
25 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10.5 g
Type
reactant
Reaction Step Three
Quantity
35 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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